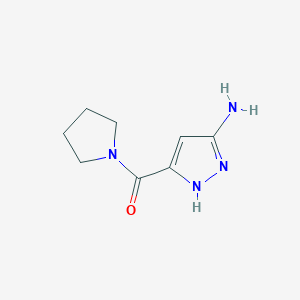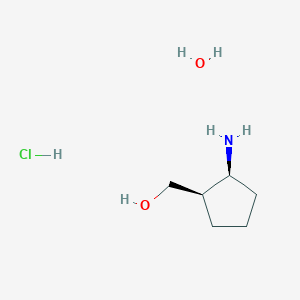
cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a hydroxymethyl group in the cis configuration, along with a hydrochloride salt and a water molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate typically involves the following steps:
Cyclopentane Ring Formation: Starting from a suitable precursor, the cyclopentane ring is formed through cyclization reactions.
Introduction of Amino and Hydroxymethyl Groups: The amino and hydroxymethyl groups are introduced through substitution reactions, ensuring the cis configuration.
Formation of Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Crystallization: The final product is crystallized as a monohydrate by incorporating a water molecule during the crystallization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cis-(2-Carboxy-cyclopentyl)-methanol.
Reduction: Formation of cis-(2-Amino-cyclopentyl)-methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential role in biological systems and interactions with biomolecules.
- Studied for its effects on cellular processes and signaling pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and formulations.
Mechanism of Action
The mechanism of action of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
trans-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate: Differing in the configuration of the amino and hydroxymethyl groups.
cis-(2-Amino-cyclohexyl)-methanol hydrochloride monohydrate: Featuring a cyclohexane ring instead of a cyclopentane ring.
cis-(2-Amino-cyclopentyl)-ethanol hydrochloride monohydrate: Having an ethanol group instead of a methanol group.
Uniqueness: cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is unique due to its specific cis configuration and the presence of both amino and hydroxymethyl groups on a cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[(1R,2S)-2-aminocyclopentyl]methanol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH.H2O/c7-6-3-1-2-5(6)4-8;;/h5-6,8H,1-4,7H2;1H;1H2/t5-,6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMVKWCCMYWAU-USPAICOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)CO.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine](/img/structure/B7882571.png)
![4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde](/img/structure/B7882578.png)
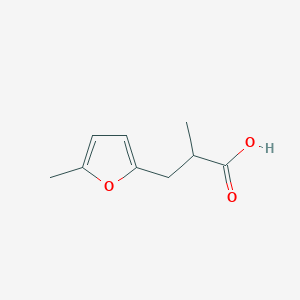
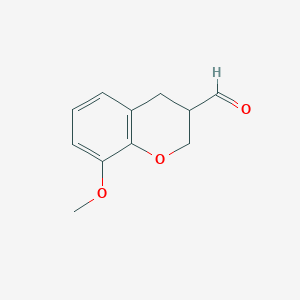
![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B7882603.png)

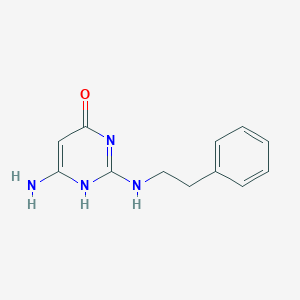
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7882623.png)
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B7882629.png)
![N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7882634.png)
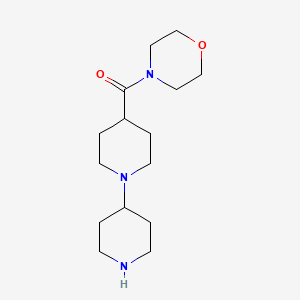
![6-Isobutyl-N,N-dimethyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7882642.png)
![N,N-Dimethyl-2-(pyrrolidin-1-yl)-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7882646.png)
